(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8F3N |
|---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
(1R,5S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H8F3N/c7-6(8,9)5-3-1-10-2-4(3)5/h3-5,10H,1-2H2/t3-,4+,5? |
InChI Key |
AFJGFMLXPMHAHR-NGQZWQHPSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(F)(F)F)CN1 |
Canonical SMILES |
C1C2C(C2C(F)(F)F)CN1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of (1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves multi-step organic synthesis, focusing on constructing the bicyclic azabicyclo[3.1.0]hexane core with the correct stereochemistry and introducing the trifluoromethyl group at the 6-position. Key synthetic approaches include:
- Cyclization of suitable precursors: Starting from linear or monocyclic amine-containing compounds, intramolecular cyclization forms the bicyclic ring system.
- Introduction of the trifluoromethyl group: This is often achieved via trifluoromethylation reagents or by using trifluoromethyl-substituted starting materials.
- Use of protecting groups: For example, tert-butoxycarbonyl (Boc) protection of the nitrogen atom is common to control reactivity during synthesis.
Typical reaction conditions involve strong bases such as sodium hydride or potassium tert-butoxide and polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate cyclization and substitution steps.
Asymmetric Synthesis and Stereochemical Control
Achieving the specific stereochemistry (1R,5S,6r) is critical for the compound's biological activity. Asymmetric synthesis methods are employed, including:
- Chiral auxiliaries or catalysts: To induce stereoselectivity during ring closure or trifluoromethylation.
- Stereospecific cyclopropanation or ring contraction reactions: To form the bicyclic framework with defined stereochemistry.
These methods ensure high enantiomeric excess and yield of the desired stereoisomer.
Industrial Scale Production
For industrial applications, the synthesis is optimized for scalability and efficiency:
- Batch reactions with optimized parameters: Temperature, solvent, and reagent concentrations are fine-tuned to maximize yield and purity.
- Continuous flow reactors: These allow better control over reaction times and conditions, improving reproducibility and safety.
- Automated systems: Used to handle sensitive reagents and intermediates, reducing human error and contamination risks.
Detailed Reaction Pathways and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | Strong base (NaH, KOtBu), THF or DMF | Formation of bicyclic azabicyclo[3.1.0]hexane core |
| 2 | Trifluoromethylation | Trifluoromethylating agents or CF3-substituted precursors | Introduction of -CF3 group at 6-position |
| 3 | Protection/Deprotection | Boc anhydride for N-protection; acid/base for deprotection | Control of nitrogen reactivity during synthesis |
| 4 | Purification | Chromatography or crystallization | Isolation of pure stereoisomer |
Representative Synthetic Route Example
A reported synthetic route (adapted from related azabicyclohexane syntheses) involves:
- Lithium-halogen exchange on a trifluoromethyl-substituted aryl bromide to generate a nucleophilic intermediate.
- Nucleophilic addition to a piperidinone derivative to form a tertiary alcohol intermediate.
- Dehydration using thionyl chloride to form a tetrahydropyridine intermediate.
- Reduction and N-deprotection with ammonium formate and palladium catalyst to yield the bicyclic amine.
- Final functionalization steps to introduce or confirm the trifluoromethyl group and stereochemistry.
Chemical Reaction Analysis
Types of Reactions Involved
- Oxidation: Using potassium permanganate or chromium trioxide to modify functional groups.
- Reduction: Lithium aluminum hydride or sodium borohydride to reduce ketones or imines.
- Substitution: Nucleophilic substitution with amines or thiols under basic conditions.
- Cyclization: Intramolecular ring closure to form the bicyclic structure.
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Notes |
|---|---|---|
| Oxidation | KMnO4 (aqueous), CrO3 (acetic acid) | Introduces carboxylic acids or ketones |
| Reduction | LiAlH4 (ether), NaBH4 (methanol) | Converts ketones/imines to alcohols/amines |
| Substitution | Amines/thiols with triethylamine | Functional group diversification |
| Cyclization | Strong bases (NaH, KOtBu), aprotic solvents | Formation of bicyclic core |
Data Summary Table
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C6H8F3N |
| Molecular Weight | 151.13 g/mol |
| IUPAC Name | This compound |
| Key Synthetic Challenges | Stereochemical control, trifluoromethyl introduction |
| Typical Solvents | THF, DMF |
| Common Bases | Sodium hydride, potassium tert-butoxide |
| Industrial Production Methods | Batch and continuous flow reactors |
Research Findings and Notes
- The trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, which is advantageous for pharmaceutical applications.
- The bicyclic azabicyclo[3.1.0]hexane scaffold is conformationally restricted, which can improve binding specificity in biological targets.
- Industrial synthesis benefits from continuous flow technology to improve yield and reduce reaction times.
- Asymmetric synthesis routes are critical to obtain the desired stereoisomer with high purity, impacting biological activity and downstream applications.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
-
Pharmacological Studies
- The compound's unique structure allows for investigations into its interaction with various biological targets. Research indicates that similar compounds may exhibit significant biological activities, including antimicrobial and anti-inflammatory effects.
- The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making this compound a candidate for further drug development studies.
-
Synthesis of Derivatives
- The synthesis of (1R,5S,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves specific synthetic routes that allow for high specificity and yield. This capability is crucial for creating derivatives with tailored properties for medicinal applications.
Material Science
-
Polymer Chemistry
- The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in developing advanced materials for industrial use.
-
Fluorinated Materials
- The compound's trifluoromethyl group can be utilized in the synthesis of fluorinated materials, which are known for their unique chemical resistance and low surface energy properties, making them suitable for various industrial applications.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds that share structural features with this compound:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-Azabicyclo[3.1.0]hexane | Structure | Lacks trifluoromethyl group; basic bicyclic structure |
| 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane | Structure | Different ring structure; potential for different biological activity |
| Exo-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane | Structure | Structural isomer; may exhibit different pharmacokinetics |
The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability compared to its analogs, potentially leading to distinct biological activities and applications not found in other related bicyclic structures.
Case Study 1: Antimicrobial Activity
Research conducted on derivatives of this compound demonstrated promising antimicrobial activity against various bacterial strains, indicating its potential as a lead compound in antibiotic development.
Case Study 2: Drug Development
A study focusing on the pharmacokinetics of this compound revealed that modifications to the trifluoromethyl group significantly affected absorption rates and bioavailability in animal models, highlighting the importance of this functional group in drug design.
Mechanism of Action
The mechanism of action of (1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The azabicyclohexane structure provides a rigid framework that can fit into specific binding sites on target proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Key Properties :
- Physical state : Typically a white solid (mp 205–208°C for related analogs) .
- Spectroscopic data : ¹H NMR (DMSO-d₆) δ 13.52 (bs, 1H), 10.74 (bs, 1H), 3.74 (m, 2H), 2.19 (m, 2H) .
- Mass spectrometry : ESI MS m/z 389 [M − H]⁻ .
Structural Analogs and Their Properties
Key Comparisons:
Trifluoromethyl vs. Hydroxymethyl/Carboxylic Acid :
- The trifluoromethyl group in the target compound increases metabolic stability compared to hydroxymethyl or carboxylic acid derivatives, which are more prone to oxidation or enzymatic hydrolysis .
- Bioactivity : Trifluoromethylphenyl analogs (e.g., compound 29 ) show potent RBP4 antagonism (IC₅₀ < 100 nM), whereas hydroxymethyl derivatives are typically intermediates without direct therapeutic roles .
Stereochemical Impact :
- The 6R configuration in mazisotine enhances somatostatin receptor binding affinity compared to 6S diastereomers, underscoring the importance of stereochemistry in drug design .
Synthetic Scalability :
- Triazolyl-substituted analogs () are synthesized via robust Kulinkovich–de Meijere cyclopropanation, enabling large-scale production (>18 kg) . In contrast, trifluoromethylphenyl derivatives () require meticulous purification steps, limiting scalability .
Pharmacological Applications :
Biological Activity
(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound notable for its trifluoromethyl group and azabicyclohexane structure. This unique configuration imparts distinct physicochemical properties, enhancing its biological activity. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula: C₆H₈F₃N
- Molecular Weight: 151.13 g/mol
- IUPAC Name: (1R,5S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈F₃N |
| Molecular Weight | 151.13 g/mol |
| IUPAC Name | (1R,5S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane |
| InChI Key | AFJGFMLXPMHAHR-NGQZWQHPSA-N |
The mechanism of action for this compound involves interactions with specific molecular targets due to its enhanced lipophilicity and metabolic stability provided by the trifluoromethyl group. The azabicyclohexane structure allows for effective binding to target proteins, modulating their activity and leading to various biological effects.
Opioid Receptor Ligands
Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including this compound, have been evaluated for their potential as μ-opioid receptor ligands. A study demonstrated that modifications to the lead structure resulted in compounds with picomolar binding affinity selective for the μ receptor over δ and κ subtypes . This selectivity is crucial for developing therapeutic agents with fewer side effects.
Antidepressant Potential
The compound has also been investigated in the context of treating conditions affected by monoamine neurotransmitters, suggesting potential antidepressant properties . The structural characteristics of this compound may enhance its efficacy in modulating neurotransmitter systems.
Case Studies
Case Study 1: μ-Opioid Receptor Binding
In a study focused on the structure-activity relationship (SAR) of azabicyclo compounds as μ-opioid receptor ligands, this compound was highlighted for its significant binding affinity and selectivity towards the μ receptor compared to other opioid receptors. The findings suggest that this compound could be a candidate for further development in veterinary medicine for treating pruritus in dogs .
Case Study 2: Neurotransmitter Modulation
Another investigation explored the use of compounds similar to this compound in modulating neurotransmitter activity related to mood disorders. The results indicated promising effects on serotonin and norepinephrine pathways, which are critical in managing depression and anxiety disorders .
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₇H₈F₃N | |
| Stereochemical Complexity | High (three chiral centers) | |
| LogP (Predicted) | 1.2 ± 0.3 (Hydrophobic trifluoromethyl) |
Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| Diastereomeric impurities | Poor stereocontrol during cyclization | Use chiral catalysts (e.g., Jacobsen’s salen complexes) |
| Ring-opened derivatives | Acidic/basic hydrolysis | Optimize pH (5–7) during workup |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
